molecular formula C13H10N2OS B2460050 1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline CAS No. 936075-92-2

1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline

Cat. No.: B2460050
CAS No.: 936075-92-2
M. Wt: 242.3
InChI Key: LCSDESRCSGETMD-UHFFFAOYSA-N
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Description

1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline is a chemical compound with the molecular formula C13H10N2OS. It is characterized by the presence of an isoquinoline ring system attached to a sulfanyl group, which is further connected to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[(1,2-Oxazol-3-yl)methyl]sulfanyl}isoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

Scientific Research Applications

1-{[(1,2-Oxazol-3-

Properties

IUPAC Name

3-(isoquinolin-1-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-2-4-12-10(3-1)5-7-14-13(12)17-9-11-6-8-16-15-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSDESRCSGETMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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